2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances . This compound is of interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological activities, including antibacterial, antifungal, and antiviral properties . Additionally, it has applications in the development of new therapeutic agents for various diseases . In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as cetirizine related compound C and 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane . These compounds share structural similarities but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-7-4-8-19(15-18)24-13-11-23(12-14-24)16-20(25)22-10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJNGJWYZRTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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